molecular formula C26H22F3N3O B11407970 4-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one

4-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one

Cat. No.: B11407970
M. Wt: 449.5 g/mol
InChI Key: GWGSPMHEJJYNKD-UHFFFAOYSA-N
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Description

4-[1-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]-1-[3-(TRIFLUOROMETHYL)PHENYL]PYRROLIDIN-2-ONE is a complex organic compound that features a combination of benzodiazole, phenylethyl, and pyrrolidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]-1-[3-(TRIFLUOROMETHYL)PHENYL]PYRROLIDIN-2-ONE typically involves multi-step organic synthesis. The process begins with the preparation of the benzodiazole and pyrrolidinone intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C).

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using large-scale reactors, and implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-[1-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]-1-[3-(TRIFLUOROMETHYL)PHENYL]PYRROLIDIN-2-ONE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

4-[1-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]-1-[3-(TRIFLUOROMETHYL)PHENYL]PYRROLIDIN-2-ONE has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[1-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]-1-[3-(TRIFLUOROMETHYL)PHENYL]PYRROLIDIN-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazole Derivatives: Compounds with similar benzodiazole structures.

    Pyrrolidinone Derivatives: Compounds featuring the pyrrolidinone moiety.

    Phenylethyl Derivatives: Compounds containing the phenylethyl group.

Uniqueness

4-[1-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]-1-[3-(TRIFLUOROMETHYL)PHENYL]PYRROLIDIN-2-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H22F3N3O

Molecular Weight

449.5 g/mol

IUPAC Name

4-[1-(2-phenylethyl)benzimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one

InChI

InChI=1S/C26H22F3N3O/c27-26(28,29)20-9-6-10-21(16-20)32-17-19(15-24(32)33)25-30-22-11-4-5-12-23(22)31(25)14-13-18-7-2-1-3-8-18/h1-12,16,19H,13-15,17H2

InChI Key

GWGSPMHEJJYNKD-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC(=C2)C(F)(F)F)C3=NC4=CC=CC=C4N3CCC5=CC=CC=C5

Origin of Product

United States

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